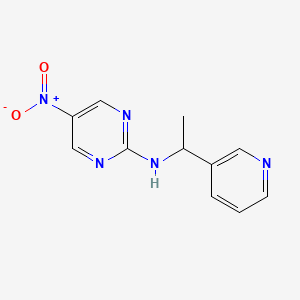
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid, also known as TTP488, is a small molecule drug that is being studied for its potential use in the treatment of Alzheimer's disease. This compound was first synthesized in the early 2000s and has since undergone extensive research to determine its efficacy and safety in treating this devastating disease.
作用机制
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid works by inhibiting the activation of the receptor for advanced glycation end products (RAGE). RAGE is a protein that is involved in the inflammatory response in the brain and has been implicated in the development of Alzheimer's disease. By inhibiting RAGE activation, 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid may be able to reduce inflammation in the brain and slow the progression of the disease.
Biochemical and Physiological Effects:
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid has been shown to reduce the levels of inflammatory cytokines in the brain, including TNF-alpha and IL-1beta. In addition, this compound has been shown to reduce the activation of microglia and astrocytes, which are immune cells in the brain that are involved in the inflammatory response. These effects may help to slow the progression of Alzheimer's disease and improve cognitive function in patients.
实验室实验的优点和局限性
One advantage of using 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has been shown to be effective in animal models of Alzheimer's disease, which suggests that it may be a promising candidate for further development.
One limitation of using 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid in lab experiments is that it may not be effective in all patients with Alzheimer's disease. In addition, this compound may have side effects that are not yet fully understood, which could limit its use in clinical settings.
未来方向
There are several future directions for research on 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid. One area of focus is the development of more potent and selective inhibitors of RAGE, which could improve the efficacy and safety of this class of drugs. In addition, researchers are exploring the use of 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid in combination with other drugs for the treatment of Alzheimer's disease, as well as the potential use of this compound in other neurodegenerative diseases. Finally, there is ongoing research to better understand the mechanism of action of 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid and its effects on the brain, which could lead to new insights into the pathogenesis of Alzheimer's disease.
合成方法
The synthesis of 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid involves several steps, including the reaction of 2-thiophene carboxylic acid with 1-bromo-2-propene to form 4-(1-thiophen-2-ylprop-1-enyl)thiophene-2-carboxylic acid. This intermediate is then reacted with sulfamide to form the final product, 4-(1-thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid.
科学研究应用
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. This compound has been shown to inhibit the activation of microglia, which are immune cells in the brain that are believed to contribute to the progression of Alzheimer's disease. By inhibiting microglial activation, 4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid may be able to slow the progression of the disease and improve cognitive function in patients with Alzheimer's.
属性
IUPAC Name |
4-(1-thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S3/c1-2-9(10-4-3-5-18-10)13-20(16,17)8-6-11(12(14)15)19-7-8/h3-7,9,13H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSXKYOWHWQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Thiophen-2-ylpropylsulfamoyl)thiophene-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)

![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)

![N-[(3-methoxyphenyl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B7586860.png)



![4-[(3-Aminopropionyl)amino]butanoic acid](/img/structure/B7586884.png)
![5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B7586892.png)
![1-[(2S)-2-amino-3-methylpentanoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7586895.png)